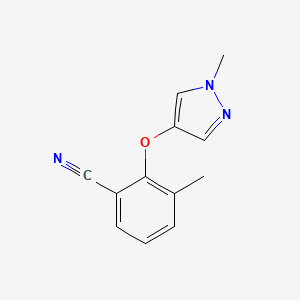
N-pyrimidin-2-ylazepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-pyrimidin-2-ylazepan-4-amine is a chemical compound that has been extensively studied for its potential use in the field of pharmaceuticals. It is a member of the azepane class of compounds, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of N-pyrimidin-2-ylazepan-4-amine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N-pyrimidin-2-ylazepan-4-amine has been shown to induce cell cycle arrest and apoptosis, possibly through the inhibition of several different signaling pathways. In inflammation research, N-pyrimidin-2-ylazepan-4-amine has been shown to inhibit the production of several different pro-inflammatory cytokines, including TNF-alpha and IL-6. Finally, in neurological research, N-pyrimidin-2-ylazepan-4-amine has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-pyrimidin-2-ylazepan-4-amine are diverse and depend on the specific therapeutic area being studied. In cancer research, N-pyrimidin-2-ylazepan-4-amine has been shown to induce cell cycle arrest and apoptosis, which may contribute to its anti-cancer effects. In inflammation research, N-pyrimidin-2-ylazepan-4-amine has been shown to reduce the production of several different pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects. Finally, in neurological research, N-pyrimidin-2-ylazepan-4-amine has been shown to reduce oxidative stress and inflammation, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-pyrimidin-2-ylazepan-4-amine in lab experiments is its relatively straightforward synthesis method, which allows for large-scale production. Additionally, N-pyrimidin-2-ylazepan-4-amine has been extensively studied for its potential use in a variety of therapeutic areas, which makes it a versatile compound for researchers to work with. However, there are also some limitations to using N-pyrimidin-2-ylazepan-4-amine in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, the potential side effects of N-pyrimidin-2-ylazepan-4-amine are not well characterized, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on N-pyrimidin-2-ylazepan-4-amine. One area of interest is its potential use in combination therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of N-pyrimidin-2-ylazepan-4-amine, which may help researchers to design more targeted experiments. Finally, more research is needed to fully characterize the potential side effects of N-pyrimidin-2-ylazepan-4-amine, which may help to inform its use in clinical settings.
Synthesis Methods
The synthesis of N-pyrimidin-2-ylazepan-4-amine involves the reaction of 2-chloropyrimidine with 4-aminocaprolactam in the presence of a base. The resulting intermediate is then treated with a reducing agent to yield the final product. The synthesis of N-pyrimidin-2-ylazepan-4-amine is relatively straightforward and has been optimized for large-scale production.
Scientific Research Applications
N-pyrimidin-2-ylazepan-4-amine has been studied for its potential use in a variety of therapeutic areas, including cancer, inflammation, and neurological disorders. In cancer research, N-pyrimidin-2-ylazepan-4-amine has been shown to inhibit the growth of several different types of cancer cells, including breast, lung, and colon cancer cells. Inflammation research has also shown promising results, with N-pyrimidin-2-ylazepan-4-amine demonstrating anti-inflammatory effects in several different animal models. Finally, in neurological research, N-pyrimidin-2-ylazepan-4-amine has been shown to have neuroprotective effects in animal models of traumatic brain injury and stroke.
properties
IUPAC Name |
N-pyrimidin-2-ylazepan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-3-9(4-8-11-5-1)14-10-12-6-2-7-13-10/h2,6-7,9,11H,1,3-5,8H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQKURBTHBPUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)NC2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-pyrimidin-2-ylazepan-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[(3-Chloro-2-methylbenzoyl)amino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B6634553.png)
![4-[[(3-Chloro-2-methylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6634558.png)


![2-[(5-Chloro-1,3-thiazol-2-yl)methyl-prop-2-enylamino]acetic acid](/img/structure/B6634574.png)


![4-Chloro-2-[(5-oxopyrrolidin-3-yl)amino]benzonitrile](/img/structure/B6634601.png)
![4-[(5-Chloro-2-methoxypyrimidin-4-yl)amino]pyrrolidin-2-one](/img/structure/B6634602.png)



![2-amino-N-[(1R,2R)-2-hydroxycyclohexyl]-2-methylpentanamide](/img/structure/B6634644.png)
![4-(Bicyclo[3.1.0]hexane-6-carbonylamino)-2-methoxybenzoic acid](/img/structure/B6634645.png)